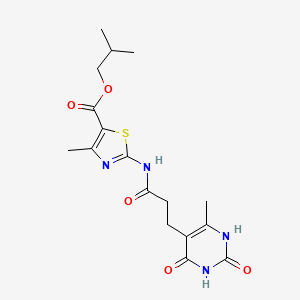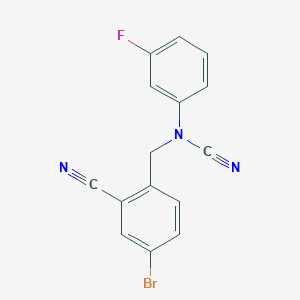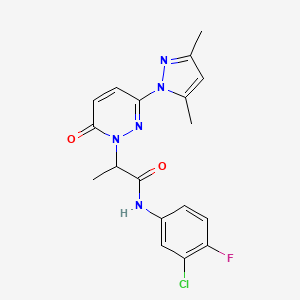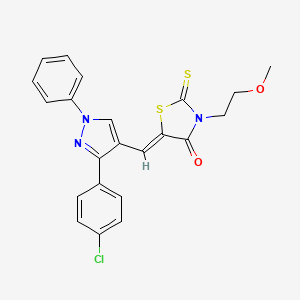
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide" is a novel molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a 1,2,4-oxadiazole ring, a quinazolinone core, and an acetamide linkage, which are common motifs in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic aromatic or heteroaromatic acids. For instance, the synthesis of similar quinazolinone derivatives has been reported through a process that includes the formation of an ester, followed by hydrazide and cyclization reactions . The synthesis of the oxadiazole ring typically involves the reaction of an appropriate hydrazide with carbon disulfide to form a thiocarbohydrazide, which is then oxidized to form the oxadiazole ring . The final step often involves the coupling of these heterocyclic systems with acetamide derivatives to form the target compounds .
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR (both 1H and 13C), and mass spectrometry . These techniques provide detailed information about the functional groups, the molecular framework, and the electronic environment within the molecule. For example, the presence of the oxadiazole and quinazolinone rings can be confirmed by characteristic peaks in the IR spectrum and specific chemical shifts in the NMR spectra .
Chemical Reactions Analysis
The reactivity of these compounds can be influenced by the presence of different substituents on the aromatic rings and the nature of the heterocyclic systems. Structural effects on reactivity have been studied, and it is found that the electronic properties of the substituents can significantly affect the chemical behavior of the molecules . The oxadiazole and quinazolinone moieties are known to participate in various chemical reactions, which can be utilized for further functionalization or for the formation of complexes with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. Theoretical calculations, such as DFT, can predict vibrational frequencies, molecular electrostatic potential, and nonlinear optical properties, which are then compared with experimental data to validate the theoretical models . The presence of polar functional groups like carbonyl and amide can influence the solubility and may facilitate interactions with biological molecules, as suggested by molecular docking studies .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The synthesis and characterization of compounds containing the 1,3,4-oxadiazole moiety and quinazolinone derivatives have been explored due to their relevance in developing pharmacologically active agents. For instance, the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides, utilizing heteryl systems like 2-phenyl/methyl-3,4-dihydro-4-oxoquinazolin-3-yl, has been reported to investigate their potential as antihistaminics (Rao & Reddy, 1994). This demonstrates the versatility of such compounds in synthesizing derivatives with possible therapeutic applications.
Antimicrobial and Antitumor Applications
Compounds with the 1,3,4-oxadiazole and quinazolinone frameworks have shown considerable antimicrobial and antitumor activities. For example, a study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed that these compounds exhibited significant antimicrobial activity against a range of microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017). Moreover, novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their antitumor activity, with some compounds showing promising results, underscoring the potential for developing new anticancer therapies (Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Activities
The exploration of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one has provided insights into their analgesic and anti-inflammatory potential. Some derivatives have demonstrated potent activities in preclinical models, suggesting their utility in pain and inflammation management (Dewangan et al., 2016). The design and synthesis of quinazolinyl acetamides have also been targeted for these activities, with some compounds showing effectiveness comparable to or better than standard drugs, indicating their therapeutic potential (Alagarsamy et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The exact mode of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities . They interact with their targets, leading to changes that result in their observed biological effects .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1,2,4-oxadiazole derivatives have been found to impact a variety of biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
The molecular and cellular effects of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1,2,4-oxadiazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antiviral, and anti-leishmanial activities .
Propiedades
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-22-19(28-24-13)10-14-6-2-4-8-16(14)23-18(26)11-25-12-21-17-9-5-3-7-15(17)20(25)27/h2-9,12H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMCVYKUNVROKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528268.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)

![2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2528273.png)



![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)
![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)
![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)
